molecular formula C19H13Cl2N3OS B2856989 (E)-[(2,4-dichlorophenyl)methoxy]({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine CAS No. 338395-43-0

(E)-[(2,4-dichlorophenyl)methoxy]({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine

Cat. No.: B2856989
CAS No.: 338395-43-0
M. Wt: 402.29
InChI Key: FKGSSWUXTZESRV-SSDVNMTOSA-N
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Description

(E)-(2,4-Dichlorophenyl)methoxyamine is a Schiff base derivative featuring an imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6 and a (2,4-dichlorophenyl)methoxy moiety at the methylideneamine position. This compound belongs to a class of nitrogen- and sulfur-containing heterocycles known for their diverse bioactivities, including antimicrobial, antifungal, and antitumor properties.

Properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methoxy]-1-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3OS/c20-15-7-6-14(16(21)10-15)12-25-22-11-17-18(13-4-2-1-3-5-13)23-19-24(17)8-9-26-19/h1-11H,12H2/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGSSWUXTZESRV-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Imidazothiazole Core

The imidazo[2,1-b]thiazole scaffold is synthesized via cyclocondensation of 2-aminothiazole with α-bromoketones. For example, 6-phenylimidazo[2,1-b]thiazole is prepared by refluxing 2-aminothiazole with phenacyl bromide in ethanol, yielding the core structure in ~89% yield.

Vilsmeier-Haack Formylation

Introducing the aldehyde group at position 5 is achieved via the Vilsmeier-Haack reaction :

  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
  • Conditions : The imidazothiazole is treated with the Vilsmeier reagent (generated from POCl₃ and DMF) in 1,4-dioxane at 50–60°C for 8–10 hours.
  • Workup : Quenching with ice water followed by recrystallization from ethanol affords the 5-carbaldehyde derivative in 85% yield.

Key Data :

Parameter Value Source
Yield 85%
Reaction Time 8–10 hours
Characterization ¹H NMR (CDCl₃): δ 10.2 (s, 1H)

Preparation of O-(2,4-Dichlorobenzyl)hydroxylamine

Benzylation of Hydroxylamine

O-(2,4-Dichlorobenzyl)hydroxylamine is synthesized by alkylating hydroxylamine with 2,4-dichlorobenzyl chloride:

  • Reagents : Hydroxylamine hydrochloride, 2,4-dichlorobenzyl chloride, sodium hydroxide.
  • Conditions : Reaction in ethanol/water at 0°C, followed by neutralization with HCl.
  • Purification : Extraction with dichloromethane and concentration under reduced pressure yields the product.

Key Data :

Parameter Value Source
Yield 90–95%
Reaction Time 2 hours
Characterization ¹H NMR (CDCl₃): δ 4.8 (s, 2H)

Imine Formation via Schiff Base Condensation

Reaction Mechanism

The aldehyde and amine undergo condensation via the ADPED mechanism (Addition-Deprotonation-Protonation-Elimination-Deprotonation):

  • Nucleophilic attack by the amine on the carbonyl carbon.
  • Proton transfer and elimination of water to form the imine.
  • Acid catalysis (e.g., glacial acetic acid) facilitates dehydration.

Optimized Reaction Conditions

  • Solvent : Anhydrous ethanol or methanol.
  • Catalyst : Glacial acetic acid (2–3 drops).
  • Temperature : Reflux (78°C for ethanol).
  • Duration : 4–6 hours.

Example Procedure :
A mixture of 6-phenylimidazo[2,1-b]thiazol-5-carbaldehyde (1.0 equiv) and O-(2,4-dichlorobenzyl)hydroxylamine (1.2 equiv) in ethanol, with glacial acetic acid, is refluxed for 5 hours. The reaction is monitored by TLC (ethyl acetate/petroleum ether). Post-completion, the mixture is cooled, and the precipitate is filtered and recrystallized from ethanol.

Key Data :

Parameter Value Source
Yield 75–85%
Reaction Time 4–6 hours
Stereoselectivity Predominantly (E) -isomer

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for analytical purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.49 (s, 1H, CH=N), 7.79 (d, J = 8.7 Hz, 1H), 7.56 (s, 1H), 7.42 (d, J = 2.2 Hz, 1H), 7.26 (m, 1H).
  • IR (KBr) : ν 1620 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (aromatic C=C).

Challenges and Optimization Strategies

Regioselectivity in Formylation

The Vilsmeier-Haack reaction’s regioselectivity at position 5 is critical. Electron-donating groups on the imidazothiazole ring direct formylation to the para position relative to the thiazole nitrogen.

Stereochemical Control

The (E) -configuration is favored due to reduced steric hindrance between the imidazothiazole and dichlorophenyl groups. Thermodynamic control under reflux conditions promotes the more stable isomer.

Moisture Sensitivity

Imine formation is reversible; thus, anhydrous conditions and molecular sieves are employed to sequester water.

Alternative Synthetic Routes

Solid-Phase Synthesis

Covalent organic frameworks (COFs) utilizing imine linkages suggest potential for solid-supported synthesis, though scalability remains untested for this target.

Chemical Reactions Analysis

Types of Reactions

(E)-[(2,4-dichlorophenyl)methoxy]({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(E)-[(2,4-dichlorophenyl)methoxy]({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-[(2,4-dichlorophenyl)methoxy]({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, some imidazole derivatives are known to stimulate the nuclear translocation of receptors like the constitutive androstane receptor (CAR) .

Comparison with Similar Compounds

Key Observations :

Physicochemical and Pharmacokinetic Properties

  • Planarity : The imidazothiazole core’s planarity (similar to thiadiazoles in ) may facilitate intercalation into DNA or enzyme active sites.
  • Metabolic Stability : The sulfur atom in the thiazole ring may reduce oxidative metabolism compared to all-nitrogen heterocycles.

Biological Activity

(E)-(2,4-dichlorophenyl)methoxyamine is a complex organic compound characterized by its unique molecular structure, which includes a dichlorophenyl group and an imidazo-thiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory effects.

Molecular Structure and Properties

  • IUPAC Name : (E)-N-[(2,4-dichlorophenyl)methoxy]-1-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine
  • Molecular Formula : C19H13Cl2N3OS
  • Molecular Weight : 402.3 g/mol
  • CAS Number : 400078-51-5

The presence of the dichlorophenyl group enhances lipophilicity, which is crucial for biological activity. The imidazo-thiazole structure is known for its pharmacological properties and potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to (E)-(2,4-dichlorophenyl)methoxyamine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
  • Case Study : A study on related imidazo-thiazole derivatives showed IC50 values ranging from 10 to 30 µM against various cancer cell lines, including breast and colon cancer cells .

Antibacterial Activity

The compound has also demonstrated antibacterial properties:

  • Testing Against Bacteria : In vitro assays revealed that the compound exhibits activity against Gram-positive and Gram-negative bacteria.
  • Case Study : A derivative of this class was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 15 µg/mL and 25 µg/mL respectively .

Anti-inflammatory Activity

The anti-inflammatory potential of (E)-(2,4-dichlorophenyl)methoxyamine has been explored:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Findings : In animal models of inflammation, the compound reduced edema significantly compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the dichlorophenyl or imidazo-thiazole moieties can lead to enhanced potency or selectivity:

ModificationEffect on Activity
Substitution on dichlorophenylIncreased lipophilicity and cellular uptake
Alteration in imidazo-thiazole ringVariation in receptor binding affinity

Synthesis and Derivatives

The synthesis of (E)-(2,4-dichlorophenyl)methoxyamine typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of Imidazo-Thiazole Core : Utilizing cyclization reactions.
  • Introduction of Dichlorophenyl Group : Via substitution reactions.
  • Methoxy Group Addition : Through etherification processes.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for preparing (E)-(2,4-dichlorophenyl)methoxyamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs), such as one-pot protocols involving imidazo[2,1-b]thiazole precursors, aromatic aldehydes, and halogenated phenyl derivatives. For example, analogous imidazo[2,1-b]thiazole derivatives are synthesized using 2-bromoacetophenone, thiourea, and isocyanides under reflux with NH₄Cl as a catalyst, achieving moderate-to-good yields . Optimizing solvent polarity (e.g., dichloromethane) and temperature (-78°C for BBr₃-mediated deprotection steps) is critical for stereochemical control and minimizing side reactions .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential for characterization?

  • Methodological Answer : X-ray crystallography (using SHELX software ) resolves the stereochemistry of the imidazo[2,1-b]thiazole core and confirms the (E)-configuration. Complementary techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy and dichlorophenyl groups).
  • IR spectroscopy : Identifies functional groups (C=N stretch at ~1600 cm⁻¹).
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What in vitro models are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Initial screening focuses on:

  • Anticancer activity : Cell viability assays (e.g., MTT) against melanoma lines (A375, SK-MEL-28) with IC₅₀ calculations .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Receptor binding : Radioligand assays (e.g., dopamine D₂ receptor binding) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodological Answer :

  • Core modifications : Replace the 2,4-dichlorophenyl group with electron-deficient (e.g., nitro) or bulky substituents to modulate steric effects .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like BRAF V600E kinase .
  • In vivo validation : Compare pharmacokinetics (oral bioavailability, half-life) in murine models with structural analogs .

Q. What strategies address low yield in the final coupling step of the synthesis?

  • Methodological Answer :

  • Catalyst screening : Test Pd(PPh₃)₄ or CuI for Buchwald-Hartwig coupling to enhance C-N bond formation .
  • Solvent optimization : Replace toluene with DMF or THF to improve solubility of intermediates.
  • Temperature control : Gradual warming from -78°C to room temperature prevents premature decomposition .

Q. How can researchers resolve discrepancies in crystallographic data and spectroscopic assignments?

  • Methodological Answer :

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping reflections .
  • DFT calculations : Compare experimental NMR shifts with computed values (Gaussian 16) to validate assignments .
  • High-resolution MS : Resolve isotopic patterns to confirm molecular formula .

Q. What mechanistic insights can be gained from studying the compound’s interaction with kinase targets?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC₅₀ values against a panel of kinases (e.g., BRAF, MEK) using ADP-Glo™ assays .
  • Molecular dynamics simulations : Analyze binding stability (e.g., RMSD plots) over 100-ns trajectories (AMBER software) .
  • Resistance profiling : Generate mutant kinase isoforms (e.g., BRAF V600E) to assess mutation-dependent efficacy .

Q. How should conflicting bioactivity data between in vitro and in vivo models be interpreted?

  • Methodological Answer :

  • Metabolic stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction and correlate with efficacy .
  • Dose-response modeling : Apply nonlinear regression (GraphPad Prism) to reconcile potency differences .

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